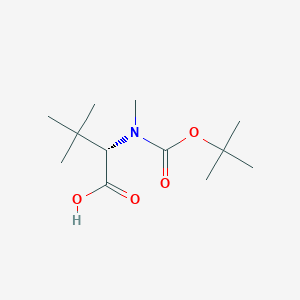

N-Boc-N,3-dimethyl-L-valine

説明

BenchChem offers high-quality N-Boc-N,3-dimethyl-L-valine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-N,3-dimethyl-L-valine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)8(9(14)15)13(7)10(16)17-12(4,5)6/h8H,1-7H3,(H,14,15)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJPLIDRGZFUOC-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701209696 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N,3-dimethyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701209696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136092-79-0 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N,3-dimethyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136092-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N,3-dimethyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701209696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to N-Boc-N-methyl-L-valine: Properties, Synthesis, and Applications

Introduction

N-Boc-N-methyl-L-valine is a chemically modified amino acid derivative that plays a pivotal role in modern peptide synthesis and drug discovery.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications, with a focus on the practical insights relevant to researchers and drug development professionals. The strategic incorporation of N-methylation and a tert-butoxycarbonyl (Boc) protecting group offers unique advantages in designing peptides with enhanced therapeutic properties.[1][3]

N-Boc-N-methyl-L-valine, also known as Boc-N-Me-Val-OH, is a derivative of the essential amino acid L-valine.[2] The N-methyl group attached to the alpha-amino nitrogen and the Boc protecting group are key features that influence its reactivity and utility.[2] The Boc group provides stability and facilitates controlled, stepwise peptide bond formation, while the N-methyl group can significantly alter the resulting peptide's conformation and proteolytic stability.[1][3]

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N-Boc-N-methyl-L-valine is fundamental for its effective use in synthesis and research. These properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | [4][5] |

| Synonyms | N-Boc-N-methyl-L-valine, Boc-N-Me-Val-OH | [2] |

| CAS Number | 45170-31-8 | [1] |

| Molecular Formula | C11H21NO4 | [1] |

| Molecular Weight | 231.29 g/mol | [4] |

| Appearance | White to off-white solid/powder/crystal | [1][2] |

| Melting Point | 47 - 51 °C | [1] |

| Optical Rotation | [α]D20 = -94° ± 3° (c = 0.5% in ethanol) | |

| Solubility | Soluble in organic solvents like methanol and dimethyl sulfoxide (DMSO); less soluble in water.[2][6] | [2][6] |

Synthesis and Purification

The synthesis of N-Boc-N-methyl-L-valine is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A general synthetic approach involves the N-methylation of Boc-protected L-valine.

Experimental Protocol: N-Methylation of N-Boc-L-valine

This protocol is based on established methods for the N-methylation of Boc-protected amino acids.

Materials:

-

N-Boc-L-valine

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Hydride (NaH)

-

Iodomethane (CH3I)

-

Diethyl ether

-

20% aqueous solution of citric acid

-

Ethyl acetate (AcOEt)

-

Anhydrous sodium sulfate

-

Argon or Nitrogen gas

Procedure:

-

Preparation: Under an inert atmosphere (Argon or Nitrogen), add a solution of N-Boc-L-valine in anhydrous THF dropwise to a cooled (0 °C) suspension of sodium hydride in THF.

-

Warming: Allow the mixture to warm to room temperature.

-

Methylation: Add iodomethane dropwise to the stirring mixture.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours.

-

Quenching: Dilute the reaction mixture with diethyl ether and quench with water.

-

Extraction: Separate the layers. Extract the aqueous layer with diethyl ether.

-

Acidification and Second Extraction: Acidify the aqueous layer to a pH of 3 with a 20% aqueous citric acid solution and extract with ethyl acetate.

-

Drying and Concentration: Dry the combined ethyl acetate extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography to yield pure N-Boc-N-methyl-L-valine.[7]

Caption: A simplified workflow for the synthesis of N-Boc-N-methyl-L-valine.

Applications in Peptide Synthesis and Drug Discovery

N-Boc-N-methyl-L-valine is a valuable building block in the synthesis of peptides with improved pharmacological profiles.[1]

Enhanced Proteolytic Stability and Cell Permeability

The incorporation of N-methylated amino acids, such as N-Boc-N-methyl-L-valine, into peptide sequences is a key strategy to enhance their resistance to enzymatic degradation (proteolytic stability).[3] This modification can also improve the peptide's ability to cross cell membranes (cell permeability) and fine-tune its three-dimensional structure (conformation).[3] These are critical attributes for the development of effective peptide-based therapeutics.[1]

Challenges in Solid-Phase Peptide Synthesis (SPPS)

Despite its advantages, the use of N-Boc-N-methyl-L-valine in solid-phase peptide synthesis (SPPS) presents challenges. The steric hindrance caused by the N-methyl group can significantly slow down the coupling reaction, leading to incomplete reactions and the formation of undesired deletion sequences.[3]

To overcome this, optimized protocols are necessary. These may include:

-

Double coupling: Repeating the coupling step to ensure complete reaction.[3]

-

Use of potent coupling reagents: Employing more reactive coupling agents like HATU.[3]

-

Microwave-assisted synthesis: Utilizing microwave energy to accelerate the reaction.[3]

Caption: The benefits of incorporating N-methylated amino acids in peptide design.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of N-Boc-N-methyl-L-valine. While specific spectra are not provided here, typical analytical data would include:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Resonances corresponding to the protons of the tert-butyl group, the N-methyl group, the isopropyl group of the valine side chain, and the alpha-proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, and the various carbons of the valine and N-methyl moieties.

-

IR (Infrared) Spectroscopy: Characteristic absorption bands for the C=O stretching of the carbamate and carboxylic acid groups, and N-H bending (if any residual non-methylated compound is present).

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound (231.29 g/mol ), often observed as [M+H]⁺ or [M+Na]⁺ in electrospray ionization (ESI).

Stability, Storage, and Handling

Proper storage and handling are essential to maintain the integrity of N-Boc-N-methyl-L-valine.

-

Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and acids.[8] The recommended storage temperature is typically 2-8°C.[8] It should be kept in a tightly sealed container to prevent moisture ingress and degradation.[8]

-

Handling: Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[9] Ensure adequate ventilation to avoid inhalation of any dust.[9]

Safety Information

Based on available safety data sheets, N-Boc-N-methyl-L-valine is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS). However, as with any chemical, caution should be exercised. In case of contact, the following first aid measures are recommended:

-

Eye Contact: Rinse with plenty of water. If irritation persists, seek medical attention.

-

Skin Contact: Wash off with soap and plenty of water.[10]

-

Inhalation: Move the person to fresh air.[10]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[9]

Conclusion

N-Boc-N-methyl-L-valine is a specialized amino acid derivative that offers significant advantages in the design and synthesis of peptides for therapeutic applications. Its unique structure, featuring both a Boc protecting group and an N-methyl modification, allows for the creation of peptides with enhanced stability and modulated conformational properties. While its use in peptide synthesis requires optimized protocols to address the challenge of steric hindrance, the benefits it provides make it an invaluable tool for researchers and scientists in the field of drug discovery and development.

References

- Benchchem. (n.d.). Application Notes and Protocols for N-Boc-MeVal Solid-Phase Peptide Synthesis.

- Chem-Impex. (n.d.). Boc-N-methyl-L-valine.

- Sigma-Aldrich. (n.d.). N-(tert-Butoxycarbonyl)- L -valine methyl ester 98 58561-04-9.

- TCI Chemicals. (n.d.). N-(tert-Butoxycarbonyl)-N-methyl-L-valine | 45170-31-8.

- CymitQuimica. (n.d.). CAS 45170-31-8: boc-N-methyl-L-valine.

- TCI Chemicals. (n.d.). N-(tert-Butoxycarbonyl)-N-methyl-L-valine | 45170-31-8.

- Process Development. (n.d.). Biopharma Raw Material N-(tert-Butoxycarbonyl)-N-methyl-L-valine.

- Advanced Biochemicals. (n.d.). N-(tert-Butoxycarbonyl)-N-methyl-L-valine.

- Worldwide Life Sciences. (n.d.). N-Boc-L-valine methyl ester - 5g.

- Worldwide Life Sciences. (n.d.). N-Boc-N-methyl-L-valine - 5g.

- National Center for Biotechnology Information. (n.d.). Boc-N-methyl-L-valine. PubChem.

- LGC Standards. (n.d.). N-Boc-N-methyl-L-valine.

- BLDpharm. (n.d.). 45170-31-8|N-(tert-Butoxycarbonyl)-N-methyl-L-valine.

- Thermo Scientific Chemicals. (n.d.). N-Boc-N-methyl-L-valine, 95% 1 g.

- TCI Chemicals. (2025, October 31). SAFETY DATA SHEET.

- Tokyo Chemical Industry Co., Ltd. (n.d.). N-(tert-Butoxycarbonyl)-N-methyl-L-valine | 45170-31-8.

- Sigma-Aldrich. (n.d.). Boc-N-Me-Val-OH = 99.0 TLC 45170-31-8.

- ResearchGate. (n.d.). Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide.

- MedChemExpress. (n.d.). N-((Benzyloxy)carbonyl)-N-methyl-L-valine | Amino Acid Derivative.

- ChemicalBook. (n.d.). Cbz-N-methyl-L-valine - Reaction / Application on synthetic works.

- MedchemExpress.com. (2025, March 2). Safety Data Sheet.

- Canadian Science Publishing. (n.d.). Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide.

- ACS Publications. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids.

- Thermo Fisher Scientific. (n.d.). N-Boc-L-valine, 98+% 25 g.

- Thermo Fisher Scientific. (2010, April 9). SAFETY DATA SHEET.

- Fisher Scientific. (2010, April 9). SAFETY DATA SHEET.

- Central Drug House (P) Ltd. (n.d.). boc-l-valine cas no 13734-41-3 - Safety Data Sheet.

-

MedChemExpress. (n.d.). (2S)-2-[amino]-3-methylbutanoic acid. Retrieved from

- LGC Standards. (n.d.). N-Boc-N-methyl-L-valine.

- Thermo Scientific Chemicals. (n.d.). N-Boc-N-methyl-L-valine, 95% 5 g.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 45170-31-8: boc-N-methyl-L-valine | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc-N-methyl-L-valine | C11H21NO4 | CID 7010608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Boc-N-methyl-L-valine | LGC Standards [lgcstandards.com]

- 6. N-(tert-Butoxycarbonyl)-N-methyl-L-valine | 45170-31-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biopharma Raw Material N-(tert-Butoxycarbonyl)-N-methyl-L-valine - Process Development [ar-reagent.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to N-Boc-N-methyl-L-valine: Strategic Incorporation in Peptide Drug Discovery

Introduction: The Strategic Advantage of N-Methylation in Peptide Therapeutics

Peptide-based therapeutics offer remarkable specificity and potency but are often hindered by inherent pharmacokinetic liabilities, primarily their susceptibility to proteolytic degradation and poor membrane permeability. A powerful and proven strategy to overcome these limitations is the site-specific N-methylation of the peptide backbone. This modification, which involves the substitution of an amide proton with a methyl group, profoundly alters the physicochemical properties of the peptide.[1] Inspired by the success of naturally occurring N-methylated cyclic peptides like Cyclosporin A, medicinal chemists increasingly leverage this technique to enhance the drug-like properties of peptide candidates.[1][2]

This guide provides a comprehensive technical overview of N-Boc-N-methyl-L-valine, a critical building block for introducing N-methylation. We will explore its fundamental properties, current market pricing, and the nuanced technical considerations for its successful incorporation into peptide sequences. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of N-methylation to advance their therapeutic programs.

Core Compound Details: N-Boc-N-methyl-L-valine

-

Chemical Name: (2S)-2-{amino}-3-methylbutanoic acid

-

Synonyms: Boc-N-Me-Val-OH, N-tert-Butoxycarbonyl-N-methyl-L-valine

-

CAS Number: 45170-31-8

-

Molecular Formula: C₁₁H₂₁NO₄

-

Molecular Weight: 231.29 g/mol

Market Pricing and Availability

The cost of N-Boc-N-methyl-L-valine can vary based on supplier, purity, and quantity. Below is a comparative pricing table compiled from various suppliers to aid in project planning and budgeting. Please note that prices are subject to change and may not include shipping and handling fees.

| Supplier | Quantity (g) | Purity | Estimated Price (USD) |

| TCI Chemicals | 1 | >98.0% | $103.00[1] |

| Thermo Scientific | 1 | 95% | ~$80.00 - $97.00[3] |

| Thermo Scientific | 5 | 95% | $303.65 (Online Exclusive Price)[4] |

| Worldwide Life Sciences | 1 | --- | $97.00[3] |

Note: Some suppliers require an account to view pricing. The prices listed are based on publicly available information as of early 2026.

The "Why": Mechanistic Advantages of Incorporating N-Methyl-L-valine

The introduction of an N-methyl group, particularly on a sterically hindered residue like valine, imparts several key advantages that can transform a promising peptide lead into a viable drug candidate.

Enhanced Proteolytic Stability

The most significant advantage of N-methylation is the dramatic increase in resistance to enzymatic degradation.[1][5] Proteases recognize and bind to their substrates through a network of hydrogen bonds with the peptide backbone. The N-methyl group acts as a steric shield, physically blocking the approach of the protease's catalytic machinery and disrupting the hydrogen bonding patterns necessary for cleavage.[1][6] This increased stability leads to a longer in-vivo half-life, a critical factor for reducing dosing frequency and improving patient compliance.[3][5]

Improved Cell Permeability and Bioavailability

N-methylation removes a hydrogen bond donor (the amide N-H), which reduces the overall polarity of the peptide and increases its lipophilicity.[6][7] This is a crucial modification for enhancing passive diffusion across cell membranes and improving oral bioavailability.[1][2][8] By strategically placing N-methylated residues, a peptide can adopt conformations that shield its remaining polar groups, further facilitating its passage through the lipid-rich environment of the cell membrane.[1][7]

Conformational Control and Receptor Binding

The steric bulk of the N-methyl group imposes significant constraints on the peptide backbone's rotational freedom, particularly the phi (φ) and psi (ψ) dihedral angles.[1][6] This conformational rigidity can be exploited to lock the peptide into its bioactive conformation, the specific three-dimensional shape required for optimal binding to its biological target. This can lead to increased receptor affinity and selectivity, ultimately enhancing the peptide's potency and reducing off-target effects.[1][5][9] N-methylated amide bonds also have a higher propensity to adopt the cis conformation compared to their non-methylated counterparts, which can induce specific turn structures beneficial for bioactivity.[5][7]

The "How": Experimental Protocols and Methodologies

The successful incorporation of N-Boc-N-methyl-L-valine into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) requires careful consideration and optimization of standard protocols. The primary challenge stems from the steric hindrance of the N-methyl group, which significantly slows down coupling kinetics.[4][10]

Diagram: General Workflow for Incorporating N-Boc-N-methyl-L-valine in Boc-SPPS

Caption: A generalized workflow for Boc-based solid-phase peptide synthesis (SPPS) highlighting the key steps for incorporating N-Boc-N-methyl-L-valine.

Recommended Coupling Protocol for N-Boc-N-methyl-L-valine

Due to the steric hindrance, a standard coupling protocol is often insufficient. A double coupling strategy using a potent coupling reagent is highly recommended to ensure the reaction goes to completion.[4][10]

Reagents and Recommended Equivalents:

| Reagent | Equivalents (per coupling) | Rationale |

| N-Boc-N-methyl-L-valine | 3 - 5 | A higher excess drives the sterically hindered reaction to completion.[10] |

| Coupling Reagent (HATU) | 3 - 5 | HATU is a highly potent uronium-based reagent effective for difficult couplings.[4][5] |

| Base (DIEA/DIPEA) | 6 - 10 | A non-nucleophilic base is crucial to activate the coupling reagent and neutralize the protonated amine. |

Step-by-Step Methodology:

-

Deprotection: Treat the resin-bound peptide with a solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 20-30 minutes to remove the N-terminal Boc protecting group.[10]

-

Washes: Wash the resin thoroughly with DCM (3x) and Dimethylformamide (DMF) (3x).

-

Neutralization: Neutralize the resulting ammonium salt by treating the resin with 10% Diisopropylethylamine (DIEA) in DMF for 5-10 minutes.

-

Washes: Wash the resin with DMF (3x).

-

First Coupling:

-

In a separate vessel, pre-activate a solution of N-Boc-N-methyl-L-valine (3-5 eq.), HATU (3-5 eq.), and DIEA (6-10 eq.) in DMF for 5-10 minutes.[10]

-

Add the activated amino acid solution to the resin.

-

Allow the reaction to proceed for 1-4 hours. Microwave-assisted synthesis can significantly reduce this time.[10][11]

-

-

Washes: Wash the resin with DMF (3x).

-

Second Coupling: Repeat step 5 to ensure complete acylation of all N-terminal amines.

-

Washes: Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Capping (Optional but Recommended): To block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 30 minutes.[10]

Trustworthiness: Self-Validating Systems and Monitoring

A critical aspect of synthesizing N-methylated peptides is monitoring the completion of the coupling reaction. The standard ninhydrin (Kaiser) test, which detects primary amines, is ineffective for the secondary amine of a newly coupled N-methylated residue.

Diagram: Decision Logic for Coupling Monitoring

Caption: Decision-making workflow for monitoring the completion of coupling reactions involving secondary amines using the Bromophenol Blue test.

The Bromophenol Blue Test: This colorimetric test is a reliable alternative for detecting unreacted secondary amines.[4]

-

Procedure: A small sample of resin beads is washed and then treated with a DMF solution of bromophenol blue.

-

Interpretation:

-

Yellow beads: Indicate a complete coupling (no free amine).

-

Blue or green beads: Indicate an incomplete reaction, necessitating a second coupling.[12]

-

Conclusion: A Versatile Tool in Medicinal Chemistry

N-Boc-N-methyl-L-valine is more than just a protected amino acid; it is a strategic tool for rationally designing peptide therapeutics with enhanced drug-like properties. By providing steric shielding against proteases, it significantly improves metabolic stability. By reducing polarity, it can enhance membrane permeability and oral bioavailability. And by imposing conformational rigidity, it allows for the fine-tuning of receptor binding and selectivity. While the incorporation of N-Boc-N-methyl-L-valine presents synthetic challenges, the implementation of optimized protocols, potent coupling reagents, and appropriate monitoring techniques enables its successful and efficient use. The insights and methodologies presented in this guide are intended to empower researchers to confidently leverage N-methylation in their pursuit of novel and effective peptide-based drugs.

References

-

N-Methyl Amino Acids Archives. Aapptec Peptides. [Link]

-

Should My Peptide Be Methylated?. (2025). LifeTein. [Link]

-

N -methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]

-

Review on N-methylation. (2013). The Curious Wavefunction. [Link]

-

Site-Selective N-Methylation of Peptides on Solid Support. ACS Publications. [Link]

-

N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. [Link]

-

N- and Cα-Methylation in Biologically Active Peptides: Synthesis, Structural and Functional Aspects. ResearchGate. [Link]

-

Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]

-

On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. PMC. [Link]

-

Recent Advances in the Solid- and Solution-Phase Synthesis of Peptides and Proteins Using Microflow Technology. ACS Publications. [Link]

-

Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. [Link]

-

Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. PMC. [Link]

-

Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. aaptec. [Link]

-

Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. lifetein.com [lifetein.com]

- 7. The Curious Wavefunction: Review on N-methylation [wavefunction.fieldofscience.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 12. peptide.com [peptide.com]

An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-N-methyl-L-valine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-N-methyl-L-valine is a crucial building block in modern peptide synthesis and drug discovery. Its N-methylated backbone introduces conformational constraints and enhances proteolytic stability in peptides, making it a valuable component in the design of therapeutic peptides and peptidomimetics. This guide provides a comprehensive overview of the synthesis, purification, and characterization of N-Boc-N-methyl-L-valine, offering field-proven insights and detailed experimental protocols to ensure successful and reliable outcomes in the laboratory.

Introduction: The Significance of N-Methylated Amino Acids

N-methylated amino acids, such as N-Boc-N-methyl-L-valine, are non-natural amino acids that play a pivotal role in medicinal chemistry. The incorporation of an N-methyl group on the amide backbone of a peptide chain imparts several advantageous properties. It can disrupt hydrogen bonding networks, leading to a more conformationally constrained peptide. This can result in increased receptor selectivity and binding affinity. Furthermore, the N-methyl group provides steric hindrance, which can significantly increase the resistance of the peptide to enzymatic degradation by proteases, thereby improving its pharmacokinetic profile.[1][2]

The tert-butoxycarbonyl (Boc) protecting group is a widely used amine protecting group in peptide synthesis due to its stability under a wide range of conditions and its facile removal under mildly acidic conditions.[1][2] The combination of the N-methyl group and the Boc protecting group in N-Boc-N-methyl-L-valine makes it a versatile and highly sought-after building block for the solid-phase and solution-phase synthesis of complex peptides and other bioactive molecules.[3]

Synthesis of N-Boc-N-methyl-L-valine

The most common and efficient method for the synthesis of N-Boc-N-methyl-L-valine is the direct N-methylation of the readily available starting material, N-Boc-L-valine. This method typically employs a strong base, such as sodium hydride (NaH), to deprotonate the amide nitrogen, followed by quenching with an electrophilic methyl source, most commonly methyl iodide (MeI).

Reaction Mechanism and Rationale

The selective N-methylation in the presence of a free carboxylic acid is a key feature of this reaction. The mechanism involves the initial deprotonation of both the carboxylic acid and the N-H of the Boc-protected amine by sodium hydride, forming a dianion. In an aprotic solvent like tetrahydrofuran (THF), the resulting sodium carboxylate forms a chelate with the sodium cation. This chelation effectively shields the carboxylate oxygen from methylation. Consequently, the more nucleophilic nitrogen anion preferentially attacks the methyl iodide, leading to selective N-methylation.[4][5]

Detailed Experimental Protocol

This protocol is a self-validating system, where careful execution and monitoring at each stage contribute to a successful outcome.

Materials:

-

N-Boc-L-valine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (MeI)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid (HCl) or 10% citric acid solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Argon or nitrogen gas inlet

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), suspend N-Boc-L-valine (1.0 equivalent) in anhydrous THF.

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. To this, slowly add sodium hydride (2.2 equivalents) portion-wise. The mixture will be stirred at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

-

Methylation: Add methyl iodide (2.5 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Reaction Monitoring: The progress of the reaction should be monitored by TLC. A suitable eluent system is a mixture of ethyl acetate and hexanes. The product, N-Boc-N-methyl-L-valine, will have a higher Rf value than the starting material.

-

Workup: Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer with water and then with brine.

-

Acidification and Product Isolation: The aqueous layer is then acidified to a pH of 2-3 with 1 M HCl or 10% citric acid solution. The product will precipitate out or can be extracted with ethyl acetate (3x).

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude N-Boc-N-methyl-L-valine is typically purified by silica gel column chromatography.

Protocol for Column Chromatography:

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent is gradually increased to facilitate the separation of the product from impurities.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-Boc-N-methyl-L-valine as a white to off-white solid.

Characterization of N-Boc-N-methyl-L-valine

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized N-Boc-N-methyl-L-valine.

Physical Properties

The following table summarizes the key physical properties of N-Boc-N-methyl-L-valine.

| Property | Typical Value |

| Appearance | White to off-white crystalline solid or powder |

| Molecular Formula | C₁₁H₂₁NO₄ |

| Molecular Weight | 231.29 g/mol |

| Melting Point | 47-51 °C[3] |

| Optical Rotation | [α]²⁰_D = -94° (c = 0.5 in ethanol)[3] |

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of N-Boc-N-methyl-L-valine.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and connectivity of protons in the molecule. The presence of the N-methyl group will be evident as a singlet in the spectrum. The bulky tert-butyl group of the Boc protecting group will appear as a characteristic singlet integrating to nine protons. The protons of the valine side chain will show characteristic splitting patterns.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon framework of the molecule. The carbonyl carbons of the carboxylic acid and the Boc group will appear at distinct chemical shifts in the downfield region. The carbons of the N-methyl, tert-butyl, and valine side chain will be observed in the upfield region.

Expected NMR Data (in CDCl₃):

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Boc (C(CH₃)₃) | ~1.45 (s, 9H) | ~80.0 (C), ~28.3 (CH₃) |

| N-CH₃ | ~2.85 (s, 3H) | ~31.0 |

| Valine α-CH | ~4.20 (d, 1H) | ~65.0 |

| Valine β-CH | ~2.20 (m, 1H) | ~30.0 |

| Valine γ-CH₃ | ~0.95 (d, 6H) | ~19.0, ~19.5 |

| Carboxylic Acid COOH | Broad singlet | ~176.0 |

| Boc CO | - | ~156.0 |

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition. Electrospray ionization (ESI) is a commonly used technique for this purpose. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 232.15.

Purity Assessment

-

Thin-Layer Chromatography (TLC): As mentioned in the synthesis section, TLC is a quick and effective method to monitor the reaction progress and assess the purity of the final product. A single spot on the TLC plate in an appropriate solvent system indicates a high degree of purity.

-

High-Performance Liquid Chromatography (HPLC): For more rigorous purity analysis, HPLC is the method of choice. A reversed-phase HPLC method can be developed to quantify the purity of the N-Boc-N-methyl-L-valine.[6]

Safety and Handling

The synthesis of N-Boc-N-methyl-L-valine involves the use of hazardous reagents, and appropriate safety precautions must be taken.

-

Sodium Hydride (NaH): Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It should be handled in an inert atmosphere (e.g., in a glove box or under argon/nitrogen). Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory. A Class D fire extinguisher should be readily available.[7]

-

Methyl Iodide (MeI): Methyl iodide is a toxic and volatile liquid. It is a suspected carcinogen and should be handled in a well-ventilated fume hood. Appropriate PPE, including gloves and safety glasses, must be worn.

-

General Precautions: Always work in a well-ventilated area. Avoid inhalation, ingestion, and skin contact with all chemicals. Consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Conclusion

The synthesis and characterization of N-Boc-N-methyl-L-valine is a well-established process that is crucial for advancing peptide-based drug discovery. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocols and safety guidelines outlined in this guide, researchers can confidently and reproducibly synthesize this valuable building block. The comprehensive characterization techniques described herein will ensure the high quality and purity of the final product, which is paramount for its successful application in the synthesis of novel therapeutic agents.

References

-

Igor D. Juranić, et al. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

-

University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Available at: [Link]

-

Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Available at: [Link]

-

PubChem. (n.d.). Boc-N-methyl-L-valine. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc-N-methyl-L-valine | C11H21NO4 | CID 7010608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

"N-Boc-N-methyl-L-valine" molecular weight and formula

An In-Depth Technical Guide to N-Boc-N-methyl-L-valine

Abstract

N-Boc-N-methyl-L-valine is a pivotal N-protected, N-methylated amino acid derivative extensively utilized in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS) and the development of novel therapeutic agents. The incorporation of an N-methyl group into the peptide backbone imparts critical properties, including enhanced resistance to enzymatic degradation and modulation of peptide conformation, which are highly desirable in drug design. This guide provides a comprehensive overview of N-Boc-N-methyl-L-valine, detailing its physicochemical properties, synthesis, and characterization. It further elucidates its critical role in modern peptide chemistry, addressing the synthetic challenges posed by its steric hindrance and presenting field-proven protocols to ensure its successful incorporation into peptide sequences. This document serves as an essential resource for researchers, chemists, and drug development professionals aiming to leverage the unique advantages of N-methylated amino acids.

Introduction: The Significance of N-Methylation in Peptide Science

In the landscape of medicinal chemistry and drug discovery, native peptides often face limitations as therapeutic candidates due to their poor metabolic stability and low cell permeability. A key strategy to overcome these hurdles is the site-specific N-methylation of the peptide backbone. The substitution of an amide proton with a methyl group introduces profound changes:

-

Enhanced Proteolytic Stability: The N-methyl group sterically shields the adjacent peptide bond from cleavage by proteases and peptidases, significantly extending the in-vivo half-life of the peptide.[1][2]

-

Conformational Constraint: N-methylation restricts the rotation around the C-N bond, locking the peptide into a more defined conformation. This can lead to improved receptor binding affinity and selectivity.[1][2]

-

Improved Pharmacokinetics: The removal of a hydrogen bond donor can increase the lipophilicity of the peptide, potentially improving its membrane permeability and oral bioavailability.[2]

N-Boc-N-methyl-L-valine is a commercially available building block that facilitates the introduction of these properties. The tert-butoxycarbonyl (Boc) group serves as a robust, acid-labile protecting group for the α-amine, making it perfectly suited for Boc-based solid-phase peptide synthesis (SPPS). This guide delves into the core technical aspects of this valuable reagent.

Physicochemical and Structural Properties

A precise understanding of the physical and chemical characteristics of N-Boc-N-methyl-L-valine is fundamental for its effective use in synthesis, including accurate reagent quantification and reaction monitoring.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₁NO₄ | [3][4][5][6] |

| Molecular Weight | 231.29 g/mol | [4][5] |

| CAS Number | 45170-31-8 | [3][4][5] |

| IUPAC Name | (2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | [4][6] |

| Appearance | White to off-white powder or solid | [3][5] |

| Melting Point | 47 - 51 °C | [3] |

| Optical Rotation | [α]²⁰/D −94±3°, c = 0.5% in ethanol | [5] |

| Synonyms | Boc-N-methyl-L-valine, Boc-N-Me-Val-OH, N-(tert-Butoxycarbonyl)-N-methyl-L-valine | [3][5][7] |

Synthesis and Characterization

While N-Boc-N-methyl-L-valine is commercially available, understanding its synthesis provides insight into potential impurities and quality control. The most common laboratory-scale preparation involves the selective N-methylation of the parent amino acid, N-Boc-L-valine.

Synthetic Pathway: Selective N-Methylation

A well-established method for synthesizing N-Boc-N-methyl-L-valine is the reaction of N-Boc-L-valine with methyl iodide (CH₃I) in the presence of a strong base, typically sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF).[1]

The key to this reaction's success is its selectivity. One might expect the carboxylate oxygen to be a competing nucleophile, leading to ester formation. However, the mechanism involves the initial deprotonation of both the carboxylic acid and the N-H of the carbamate by NaH. The resulting sodium carboxylate forms a stable chelate structure, which significantly reduces the nucleophilicity of the oxygen atoms.[1] This allows the more accessible carbamate anion to react preferentially with methyl iodide, yielding the desired N-methylated product with high selectivity and minimal racemization.[1]

Caption: Synthetic pathway for N-Boc-N-methyl-L-valine via selective N-methylation.

Experimental Protocol: N-Methylation of N-Boc-L-valine

This protocol is adapted from established literature procedures and should be performed by trained personnel with appropriate safety precautions.[1]

-

Preparation: To a solution of N-Boc-L-valine (1.0 equiv) and iodomethane (10 equiv) in anhydrous THF under an argon atmosphere, cool the reaction vessel to 0 °C using an ice bath.

-

Base Addition: Slowly add sodium hydride (10 equiv, 60% dispersion in mineral oil) in small portions over a period of 1-2 hours. Causality Note: Slow addition is critical to control the exothermic reaction and hydrogen gas evolution, preventing side reactions and ensuring safety.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

-

Workup: Carefully quench the reaction by adding water, followed by dilution with diethyl ether. Separate the aqueous and organic layers.

-

Extraction: Extract the aqueous layer with diethyl ether to remove unreacted iodomethane and other nonpolar impurities.

-

Acidification & Isolation: Cool the aqueous layer to 0 °C and acidify to pH 3 using a 20% aqueous citric acid solution. Trustworthiness Note: Acidification protonates the carboxylate, rendering the product soluble in organic solvents for extraction.

-

Final Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield N-Boc-N-methyl-L-valine as a white solid.

Analytical Characterization

The identity and purity of synthesized N-Boc-N-methyl-L-valine are confirmed using standard analytical techniques:

-

¹H NMR: Confirms the presence of all expected protons, including the characteristic N-methyl singlet and the protons of the Boc and valine side groups.

-

Mass Spectrometry (MS): Verifies the correct molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final product.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of N-Boc-N-methyl-L-valine is as a building block in SPPS. However, its incorporation is not trivial and presents a well-documented challenge: steric hindrance.

The Challenge: Sterically Hindered Coupling

The secondary amine of N-Boc-N-methyl-L-valine is sterically hindered by the bulky valine side chain, the N-methyl group, and the Boc protecting group. This steric congestion significantly slows the kinetics of the coupling reaction during SPPS, where the activated carboxyl group of the incoming amino acid attempts to acylate the free N-terminal amine of the growing peptide chain on the solid support.[2] Insufficient reaction time or suboptimal coupling conditions can lead to incomplete acylation, resulting in "deletion sequences" where one or more amino acids are missing from the final peptide.[2]

Protocol for Efficient Coupling in Boc-SPPS

To overcome the challenge of steric hindrance, modified protocols are essential. A double-coupling strategy using a potent activating agent is highly recommended to drive the reaction to completion.[2]

-

Resin & Deprotection: Start with a standard Boc-SPPS resin (e.g., Merrifield resin). Perform the standard Boc deprotection step using trifluoroacetic acid (TFA) in dichloromethane (DCM) to expose the free amine on the resin-bound peptide.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIPEA) in DCM.

-

First Coupling:

-

Pre-activate N-Boc-N-methyl-L-valine (3-4 equiv) with a highly efficient coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of DIPEA in a suitable solvent like N,N-dimethylformamide (DMF).

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

-

Wash: Thoroughly wash the resin with DMF and DCM.

-

Second Coupling (Double Coupling): Repeat step 3 with a fresh solution of activated N-Boc-N-methyl-L-valine. Causality Note: The second coupling step ensures that any N-terminal amines that failed to react during the first coupling are acylated, minimizing the formation of deletion sequences.[2]

-

Monitoring: The completeness of the coupling can be monitored using a qualitative test like the Kaiser test. Note that the Kaiser test will be negative for the secondary amine of N-methylated residues, so it should be performed on a subsequent coupling of a primary amino acid to confirm the successful incorporation of the N-methylated residue.

-

Continuation: After confirming successful coupling, proceed with the next deprotection and coupling cycle.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Boc-N-methyl-L-valine | C11H21NO4 | CID 7010608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Boc-N-Me-Val-OH = 99.0 TLC 45170-31-8 [sigmaaldrich.com]

- 6. N-Boc-N-methyl-L-valine | LGC Standards [lgcstandards.com]

- 7. 45170-31-8|N-(tert-Butoxycarbonyl)-N-methyl-L-valine|BLD Pharm [bldpharm.com]

Solvation Dynamics and Peptide Coupling Optimization of N-Boc-N-methyl-L-valine: A Technical Guide

Executive Summary

N-Boc-N-methyl-L-valine (CAS: 45170-31-8) is a highly specialized, protected amino acid derivative foundational to the synthesis of depsipeptides, cyclic peptides, and Antibody-Drug Conjugate (ADC) linkers. The introduction of an N-methyl group fundamentally alters the molecule's steric profile and hydrogen-bonding capacity. This whitepaper provides an in-depth analysis of its solubility across various organic solvents and establishes self-validating protocols for overcoming the significant steric hindrance encountered during peptide coupling.

Solvation Thermodynamics and Mechanistic Causality

The solubility of an amino acid derivative is dictated by its crystal lattice energy and its ability to interact with solvent molecules. In standard amino acids, the amide proton acts as a strong hydrogen-bond donor, often leading to poor solubility in non-polar or aprotic organic solvents due to strong intermolecular hydrogen bonding in the solid state.

By methylating the nitrogen atom, N-Boc-N-methyl-L-valine eliminates this hydrogen-bond donor. This structural modification reduces the crystal lattice energy and significantly increases the lipophilicity of the molecule. Consequently, the compound1[1].

However, this increased solubility comes at a synthetic cost. The combination of the bulky beta-branched isopropyl side chain of valine and the N-methyl group creates a highly sterically hindered local environment. When selecting a solvent for downstream applications (such as peptide coupling), the solvent must not only dissolve the solid but also possess a sufficient dielectric constant to stabilize the highly crowded transition states formed during carboxyl activation.2[2].

Quantitative Solubility Profile

Understanding the exact solubility profile is critical for formulation and synthesis planning. The table below synthesizes the solubility characteristics of N-Boc-N-methyl-L-valine across common solvent systems.

| Solvent | Polarity Index | Solubility Status | Mechanistic Rationale |

| Methanol (MeOH) | 5.1 | Highly Soluble | . |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble | 1[1]. |

| N,N-Dimethylformamide (DMF) | 6.4 | Highly Soluble | Optimal for peptide synthesis; effectively solvates both the protected amino acid and activated ester intermediates[2]. |

| Chloroform (CHCl₃) | 4.1 | Slightly Soluble | 3[3]. |

| Water (H₂O) | 10.2 | Poorly Soluble | High hydrophobic bulk (isopropyl + N-methyl + Boc) overwhelmingly repels water molecules, preventing hydration[1]. |

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in verification mechanism to confirm success before proceeding.

Protocol A: Thermodynamic Solubility Determination via Shake-Flask and HPLC

This methodology is the gold standard for determining absolute solubility, avoiding the pitfalls of kinetic dissolution or supersaturation.

Step 1: Equilibration

-

Action: Add an excess amount (e.g., 50 mg) of N-Boc-N-Me-Val-OH to 1.0 mL of the target organic solvent (e.g., DMSO or Ethanol) in a sealed glass vial.

-

Causality: An excess ensures the solution reaches thermodynamic saturation.

-

Action: Agitate the suspension at a constant 25°C for 48 hours using an orbital shaker.

Step 2: Phase Separation & Aggregation Check

-

Action: Centrifuge the mixture at 10,000 × g for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Validation (Self-Validating Step): 4[4]. Aggregates can artificially inflate apparent solubility readings.

Step 3: HPLC Quantification

-

Action: Dilute the validated filtrate 1:100 in mobile phase and inject onto a C18 RP-HPLC column. Quantify the area under the curve (AUC) against a pre-established standard calibration curve.

Protocol B: Optimized Peptide Coupling of N-Boc-N-Me-Val-OH

Coupling an N-methylated, beta-branched amino acid is notoriously prone to low yields and epimerization. This protocol utilizes HATU and DIEA in DMF to overcome these barriers.

Step 1: Solvation and Pre-Activation

-

Action: Dissolve 1.2 equivalents of N-Boc-N-Me-Val-OH in anhydrous DMF to achieve a 0.1 M concentration.

-

Action: Add 1.2 equivalents of HATU and 2.4 equivalents of N,N-Diisopropylethylamine (DIEA). Stir for 5 minutes at room temperature.

-

Causality: HATU generates a highly reactive 7-aza-HOBt active ester. Pre-activation is strictly required for sterically hindered substrates to ensure the active ester is fully formed before the nucleophilic amine is introduced, preventing side reactions[2].

Step 2: Nucleophilic Coupling

-

Action: Introduce 1.0 equivalent of the target amine (free or resin-bound). Allow the reaction to proceed for 2 to 4 hours.

-

Validation (Self-Validating Step): Perform a Chloranil test (rather than a Kaiser test, as the Kaiser test is unreliable for secondary amines). A negative result (colorless/yellow) confirms complete coupling.

Process Visualization

The following diagram maps the logical progression from the solid state through solvation, activation, and final coupling, highlighting the critical transitions.

Workflow of N-Boc-N-Me-Val-OH solvation and peptide coupling.

Conclusion

The successful utilization of N-Boc-N-methyl-L-valine hinges on a deep understanding of its solvation thermodynamics. By recognizing how the N-methyl group enhances organic solubility while simultaneously inducing severe steric hindrance, researchers can rationally select solvent systems (like DMF or DMSO) and highly reactive coupling reagents (like HATU) to drive complex syntheses to completion.

References

- CymitQuimica. "CAS 45170-31-8: boc-N-methyl-L-valine." CymitQuimica Product Catalog.

- Tokyo Chemical Industry (TCI). "N-(tert-Butoxycarbonyl)-N-methyl-L-valine | 45170-31-8." TCI Chemicals.

- Benchchem. "N-Benzyl-N-methyl-L-valine methyl ester." Benchchem Technical Database.

- Benchchem. "N-Boc-MeVal in Antibody-Drug Conjugate (ADC)." Benchchem Technical Guides.

- CookeChem. "Boc-N-Me-Val-OH , 98% , 45170-31-8." CookeChem Product Data.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Boc-N-methyl-L-valine

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for N-Boc-N-methyl-L-valine (CAS 45170-31-8), a critical building block in modern peptide synthesis and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this N-methylated, Boc-protected amino acid. Beyond a simple presentation of data, this guide delves into the causal relationships between the molecule's structure and its spectral features, providing field-proven insights into experimental choices and data interpretation. All protocols and claims are substantiated with citations to authoritative sources to ensure scientific integrity and trustworthiness.

Introduction: The Significance of N-Boc-N-methyl-L-valine in Synthetic Chemistry

N-Boc-N-methyl-L-valine is a chiral amino acid derivative of significant interest in medicinal chemistry and peptide science. The incorporation of an N-methyl group into the peptide backbone is a key strategy for modulating the pharmacological properties of peptide-based therapeutics. This modification can enhance metabolic stability by hindering enzymatic degradation, improve membrane permeability, and constrain the peptide's conformational flexibility, which can lead to increased receptor affinity and selectivity.[1] The tert-butoxycarbonyl (Boc) protecting group provides a robust and readily cleavable means of protecting the amine functionality during peptide synthesis.

Given the profound impact of N-methylation, the unambiguous characterization of N-Boc-N-methyl-L-valine is a prerequisite for its successful application. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the structural integrity and purity of this reagent, ensuring the fidelity of subsequent synthetic steps. This guide provides a detailed exposition of the expected spectroscopic data and the rationale behind its interpretation.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to first understand the molecular architecture of N-Boc-N-methyl-L-valine.

Caption: Structure of N-Boc-N-methyl-L-valine with key atoms labeled.

Key structural features that dictate the spectroscopic output include:

-

Chiral Center (Cα): The stereochemistry at the alpha-carbon is of paramount importance for biological activity.

-

Isopropyl Group: The two diastereotopic methyl groups (Cγ1 and Cγ2) of the valine sidechain are expected to be chemically non-equivalent, giving rise to distinct NMR signals.

-

N-Methyl Group: The presence of this group eliminates the N-H proton, a feature readily observable in both NMR and IR spectroscopy.

-

Boc Protecting Group: This bulky group has a significant spectroscopic signature, with nine equivalent methyl protons in ¹H NMR and characteristic carbonyl and quaternary carbon signals in ¹³C NMR and IR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of N-Boc-N-methyl-L-valine in solution. It provides detailed information about the carbon-hydrogen framework and the connectivity of the molecule.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR data is crucial for accurate analysis.

3.1.1 Sample Preparation

-

Accurately weigh 5-10 mg of N-Boc-N-methyl-L-valine.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds.

-

Transfer the solution to a 5 mm NMR tube.

3.1.2 Instrument Setup and Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Tune and shim the instrument to optimize the magnetic field homogeneity, which is critical for achieving high-resolution spectra.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters (e.g., on a 400 MHz spectrometer, 16 scans, relaxation delay of 1 second).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., on a 100 MHz spectrometer, 1024 scans, relaxation delay of 2 seconds).

3.1.3 Data Processing

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data using appropriate NMR processing software.

-

Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[2]

Caption: Standard workflow for NMR spectroscopic analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a quantitative map of the different types of protons in the molecule. The expected chemical shifts are influenced by the electronic environment of each proton.

Table 1: ¹H NMR Data for N-Boc-N-methyl-L-valine in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 4.10 | Doublet | 10.4 | 1H | Hα |

| 2.87 | Singlet | - | 3H | N-CH₃ |

| 2.20-2.36 | Multiplet | - | 1H | Hβ |

| 1.47 | Singlet | - | 9H | Boc (3 x CH₃) |

| 1.03 | Doublet | 6.6 | 3H | Hγ (CH₃) |

| 0.92 | Doublet | 6.7 | 3H | Hγ' (CH₃) |

Data sourced from Malkov, A. V., et al. (2009). The Journal of Organic Chemistry.[3]

Interpretation:

-

Hα (4.10 ppm): This proton is on the carbon adjacent to the electron-withdrawing N-Boc-N-methyl and carboxylic acid groups, causing it to be significantly deshielded and appear downfield. Its coupling to Hβ results in a doublet.

-

N-CH₃ (2.87 ppm): The three protons of the N-methyl group are chemically equivalent and do not couple with other protons, resulting in a sharp singlet. This signal is a definitive indicator of successful N-methylation.

-

Hβ (2.20-2.36 ppm): This proton is coupled to Hα and the six protons of the two gamma methyl groups, resulting in a complex multiplet.

-

Boc Protons (1.47 ppm): The nine protons of the three methyl groups on the tert-butyl group are equivalent due to free rotation around the C-C bonds. This gives rise to a strong, characteristic singlet, confirming the presence of the Boc protecting group.[4]

-

Hγ and Hγ' (1.03 and 0.92 ppm): The two methyl groups of the isopropyl sidechain are diastereotopic due to the adjacent chiral center (Cα). This non-equivalence makes them magnetically distinct, and they appear as two separate doublets due to coupling with Hβ.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. While experimental data from a single, authoritative source is elusive in the literature, a predicted spectrum and data from analogous compounds allow for a reliable assignment.

Table 2: Predicted and Expected ¹³C NMR Data for N-Boc-N-methyl-L-valine

| Expected Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~177-179 | Carboxylic Acid (C=O) | The carbonyl carbon of the carboxylic acid is typically the most deshielded carbon in the molecule. |

| ~155-157 | Boc Carbamate (C=O) | The carbamate carbonyl is also significantly deshielded. |

| ~79-81 | Boc Quaternary C | The quaternary carbon of the tert-butyl group appears in a characteristic region.[2] |

| ~63-65 | Cα | The alpha-carbon is attached to both nitrogen and a carbonyl carbon, shifting it downfield. |

| ~30-32 | Cβ | The aliphatic beta-carbon of the valine sidechain. |

| ~28-29 | N-CH₃ | The N-methyl carbon. |

| ~28.5 | Boc (3 x CH₃) | The three equivalent methyl carbons of the Boc group. |

| ~19-21 | Cγ and Cγ' | The two diastereotopic methyl carbons of the isopropyl group. |

Interpretation:

The key diagnostic signals in the ¹³C NMR spectrum are the two carbonyl carbons (carboxylic acid and carbamate), the quaternary and methyl carbons of the Boc group, and the N-methyl carbon. The presence of two distinct signals for the gamma carbons further confirms the diastereotopic nature of the isopropyl methyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: FTIR Analysis

4.1.1 Sample Preparation For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient method.

-

Place a small amount of the N-Boc-N-methyl-L-valine powder directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

4.1.2 Data Acquisition

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a typical range of 4000-600 cm⁻¹. Co-adding 16-64 scans is recommended to improve the signal-to-noise ratio.[5]

-

The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).

IR Spectral Data and Interpretation

Table 3: Characteristic IR Absorption Bands for N-Boc-N-methyl-L-valine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2800-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~2970 | C-H stretch | Aliphatic (Isopropyl, Methyl) |

| ~1740 | C=O stretch | Carboxylic Acid |

| ~1690 | C=O stretch | Boc Carbamate |

| ~1160 | C-O stretch | Boc Group |

Interpretation:

-

Absence of N-H Stretch: A key diagnostic feature is the absence of a sharp N-H stretching band typically found around 3300-3400 cm⁻¹. This confirms the N-methyl substitution.

-

O-H Stretch (~2800-3300 cm⁻¹): The carboxylic acid O-H group gives rise to a very broad absorption band due to hydrogen bonding.

-

Carbonyl Stretches (~1740 and ~1690 cm⁻¹): Two distinct C=O stretching bands are expected. The carboxylic acid carbonyl typically appears at a higher frequency (~1740 cm⁻¹) than the carbamate carbonyl of the Boc group (~1690 cm⁻¹). The presence of these two bands is a strong indicator of the correct structure.

-

C-H Stretches (~2970 cm⁻¹): These absorptions correspond to the various aliphatic C-H bonds in the molecule.

-

C-O Stretch (~1160 cm⁻¹): A strong band associated with the C-O stretching of the tert-butyl ester portion of the Boc group is also a characteristic feature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.

Experimental Protocol: ESI-MS Analysis

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acid derivatives.

5.1.1 Sample Preparation

-

Prepare a stock solution of the sample at approximately 1 mg/mL in an organic solvent like methanol or acetonitrile.

-

Dilute this stock solution to a final concentration of ~10 µg/mL using a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Formic acid is often added to promote protonation in positive ion mode.[6]

5.1.2 Data Acquisition

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode. The instrument will detect protonated molecules [M+H]⁺ and other adducts (e.g., [M+Na]⁺).

Caption: General workflow for ESI-Mass Spectrometry analysis.

Mass Spectrum Interpretation

The molecular formula of N-Boc-N-methyl-L-valine is C₁₁H₂₁NO₄, with a monoisotopic mass of 231.1471 g/mol .[7]

Expected Ions:

-

[M+H]⁺: The protonated molecular ion should be observed at m/z 232.1544. This is the primary ion used to confirm the molecular weight.

-

[M+Na]⁺: An adduct with sodium is commonly observed and would appear at m/z 254.1363.

Fragmentation Analysis: In tandem MS (MS/MS) experiments, the molecular ion can be fragmented to provide structural information. Key expected fragmentations for Boc-protected amines include:

-

Loss of isobutylene (56 Da): A characteristic fragmentation pathway for the Boc group involves the loss of isobutylene (C₄H₈), resulting in a fragment at m/z 176.0968 ([M+H - 56]⁺).[8]

-

Loss of the entire Boc group (100 Da): Cleavage of the N-C bond of the carbamate can result in the loss of the C₅H₈O₂ portion, leading to a fragment corresponding to the protonated N-methyl-L-valine at m/z 132.0968 ([M+H - 100]⁺).

-

Loss of CO₂ (44 Da) from the Boc group: This can also occur, leading to a fragment at m/z 188.1645 ([M+H - 44]⁺).

Conclusion: A Synergistic Approach to Characterization

The spectroscopic characterization of N-Boc-N-methyl-L-valine is a clear example of how multiple analytical techniques work in concert to provide a complete and unambiguous structural picture. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the successful installation of both the N-methyl and Boc groups. IR spectroscopy provides rapid confirmation of the key functional groups and, crucially, the absence of the N-H bond. Finally, mass spectrometry verifies the molecular weight with high precision and offers further structural confirmation through predictable fragmentation patterns. By employing these techniques and understanding the principles behind the data they generate, researchers and drug development professionals can proceed with confidence in the quality and identity of this vital synthetic building block.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- BenchChem. (2025). A Researcher's Guide to Confirming N-Boc Protection of Amines via NMR Analysis.

- BenchChem. (2025).

- Kurosu, M., & Li, K. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(3), 1844.

- PubChem. (n.d.). Boc-L-Valine.

- ChemicalBook. (n.d.). N-Boc-L-valine(13734-41-3) 13C NMR spectrum.

- The Royal Society of Chemistry. (n.d.). Table of Contents.

- Sigma-Aldrich. (n.d.). Boc-N-Me-Val-OH = 99.0 TLC 45170-31-8.

- Singh, J. (n.d.). Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples. Thermo Fisher Scientific.

- BenchChem. (2025).

- NMR-Bio. (2025, May 23).

- The Royal Society of Chemistry. (n.d.).

- Asakura, J., et al. (2015). Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints in protein solid-state NMR studies. Journal of Magnetic Resonance, 252, 10-19.

- Neri, D., et al. (1989). Stereospecific nuclear magnetic resonance assignments of the methyl groups of valine and leucine in the DNA-binding domain of the 434 repressor by biosynthetically directed fractional 13C labeling. Biochemistry, 28(19), 7510-7516.

- SpectraBase. (n.d.). L-Valine, N-methyl-N-(isopropyloxycarbonyl)-, methyl ester.

- Al-Zoubi, R. M. (2020). N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. Current Organic Chemistry, 24(1), 2-30.

- Chemistry LibreTexts. (2024, May 29). 1.

- University of Oxford. (n.d.).

- Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(12), 5823–5846.

- Le Belle, J. E., et al. (2013). Use of UPLC-ESI-MS/MS to quantitate free amino acid concentrations in micro-samples of mammalian milk. Food and Nutrition Sciences, 4(8A), 77-85.

- Wang, Y., & He, H. (2023). Protocol for determining protein dynamics using FT-IR spectroscopy. STAR Protocols, 4(4), 102715.

- PubChem. (n.d.). Boc-N-methyl-L-valine.

- University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry.

- Kaur, S., & Glick, J. (2013, October 22). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review.

- Chemistry LibreTexts. (2023, August 29).

- Castro-Perez, J., et al. (2012). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: A High-Throughput Screening Method for the Detection of Inborn Errors of Metabolism. Metabolites, 2(3), 438-451.

- Reddit. (2023, June 11).

- Malkov, A. V., Vranková, K., Cerný, M., & Kocovský, P. (2009). On the selective N-methylation of BOC-protected amino acids. The Journal of Organic Chemistry, 74(21), 8425–8427.

- Sühnel, J. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. JenaLib.

- Chatterjee, J., et al. (2013). Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. Organic Letters, 15(19), 5044–5047.

- ResearchG

- Berezowska, I., et al. (2013). Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. Request PDF.

- van der Velden, J., et al. (2024).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. Boc-N-methyl-L-valine | C11H21NO4 | CID 7010608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Reddit - Please wait for verification [reddit.com]

Engineering Next-Generation Peptides: The Strategic Role of N-Boc-N-methyl-L-valine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

While native peptides offer high target selectivity and low toxicity, their clinical translation is frequently derailed by rapid proteolytic degradation and poor membrane permeability[1]. To overcome these liabilities, backbone N-methylation has emerged as a premier structural modification. N-Boc-N-methyl-L-valine (CAS 45170-31-8) is a critically important building block in this domain, specifically tailored for Boc-solid phase peptide synthesis (Boc-SPPS)[2].

This whitepaper provides an in-depth mechanistic analysis of how N-methyl-L-valine alters peptide biophysics, details the chemical causality behind the notoriously difficult coupling of sterically hindered N-methylated residues, and establishes a self-validating protocol for its successful integration into synthetic workflows.

The Biophysical Impact of N-Methylation (The "Why")

The incorporation of N-methyl-L-valine into a peptide backbone fundamentally alters its physicochemical properties through two primary mechanisms:

-

Elimination of a Hydrogen Bond Donor: The native amide (–NH–) is replaced by a tertiary amide (–N(CH₃)–). By removing this hydrogen bond donor, the peptide's overall desolvation penalty is reduced, significantly increasing its lipophilicity and capacity for passive membrane diffusion[3]. This is a core strategy for achieving oral bioavailability in peptide therapeutics (e.g., Cyclosporine A)[4].

-

Steric Hindrance and Conformational Constraint: The methyl group introduces severe steric bulk, restricting the rotational freedom ( ϕ and ψ angles) of the peptide backbone[5]. This restricted Ramachandran space can be strategically utilized to induce specific secondary structures, such as β -turns, or to disrupt aggregation-prone β -sheets. Furthermore, this steric shield physically blocks the active sites of proteases, conferring profound enzymatic stability[1].

Caption: Mechanistic pathways through which N-methylation enhances peptide therapeutic viability.

Overcoming Synthetic Bottlenecks (The "How")

The Challenge of Steric Clash

Coupling N-Boc-N-methyl-L-valine is notoriously difficult. The combination of the N-methyl group and the bulky isopropyl side chain of valine creates immense steric hindrance[6]. Standard coupling reagents like HOBt/DIC or PyBOP are often ineffective here. For instance, PyBOP generates a benzotriazolyl ester intermediate that is simply too bulky and unreactive to efficiently acylate the hindered secondary amine of an N-methylated growing peptide chain[7].

The Solution: Halogenophosphonium Salts (PyBroP)

To achieve high yields without epimerization, the activation chemistry must bypass bulky intermediates. PyBroP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate) is the reagent of choice for coupling N-methyl amino acids. PyBroP generates a highly reactive acylphosphonium intermediate, which rapidly converts to an oxazolone or symmetrical anhydride, allowing for efficient aminolysis even in highly hindered environments[8].

Monitoring: The Bromophenol Blue Test

Standard colorimetric assays like the Kaiser (ninhydrin) test rely on the presence of primary amines to form Ruhemann's purple. Because N-methylated peptides terminate in a secondary amine, the Kaiser test will yield false negatives. Therefore, coupling to an N-methylated residue must be monitored using the Bromophenol Blue test , which detects the basicity of the unreacted secondary amine[9].

Standardized Protocol: Boc-SPPS with N-Boc-N-methyl-L-valine

The following protocol outlines a self-validating workflow for the coupling of N-Boc-N-methyl-L-valine onto a growing peptide chain using Boc-SPPS methodology[9][10].

Reagents Required:

-

N-Boc-N-methyl-L-valine (2-4 equivalents relative to resin loading)

-

PyBroP (2-4 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents)

-

Dichloromethane (DCM) / Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)